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For researchers, scientists, and professionals in drug development, understanding the intricate
dance of molecules in a crystal lattice is paramount. The nature and strength of intermolecular
contacts dictate crucial solid-state properties, including solubility, stability, and bioavailability.
This guide provides a comprehensive overview of Hirshfeld surface analysis, a powerful tool for
visualizing and quantifying these interactions, with a specific focus on dicarboxamide crystals.
We will delve into the quantitative data derived from experimental studies, outline the
underlying experimental protocols, and compare this method with other analytical techniques.

Hirshfeld Surface Analysis: Quantifying
Intermolecular Contacts in Dicarboxamide Crystals

Hirshfeld surface analysis is a computational method that partitions crystal space into regions
associated with individual molecules, providing a unique and insightful way to visualize and
guantify intermolecular interactions.[1][2] The surface is generated based on the electron
distribution of a molecule in a crystal, allowing for the mapping of various properties onto it.[3] A
recent study on dicarboxamide crystals, specifically 3,5-pyridinedicarboxamide (PDC), 2,5-
thiophenedicarboxamide (TDC), and 2,5-furandicarboxamide (FDC), provides valuable
guantitative data on the percentage contribution of different intermolecular contacts to the
overall crystal packing.[4][5]
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This analysis reveals the subtle yet significant influence of heteroatoms within the aromatic
spacer on the resulting hydrogen bonding networks and other non-covalent interactions.[4][5]
The dicarboxamides investigated in this study were crystallized from methanol (PDC, TDC, and
FDC-solv) or obtained through sublimation (FDC-subl).[5]

Dicarboxam Other
] H---H O---H/H---O C--H/H---C N---H/H---N
ide Crystal Contacts
12.0% (C---C,
PDC 25.9% 46.5% 14.2% 1.4%
C-N, N---0)
13.1% (C---C,
TDC 42.1% 34.6% 10.2%
S-H, S---C)
FDC-solv
10.0% (C---C,
(monohydrate  32.4% 46.8% 10.8% 0.-0)
)
12.4% (C---C,
FDC-subl 37.7% 37.6% 12.3% C..0)

Table 1. Percentage contributions of the most significant intermolecular contacts to the
Hirshfeld surface for various dicarboxamide crystals. Data sourced from the single-crystal
structure analysis of these compounds.[4][5]

The Experimental and Computational Workflow

The generation of Hirshfeld surfaces and the subsequent analysis of intermolecular contacts
involve a combination of experimental X-ray diffraction and computational analysis. The
general workflow is outlined below.
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Workflow for Hirshfeld Surface Analysis

Structure Solution & Refinement (™
Single Crystal Growth X-ray Diffraction Data Collection > cr File (CIF) 3D Hirshfeld Surface gerprint Plot

A

Hirshfeld Surface Calculation
(.g., CrystalExplorer)

GD Fingerprint Plot Gensrauua G,nmm Surface Mappmg

Quantitative Analysis of Contacts

Click to download full resolution via product page

Figure 1. A schematic diagram illustrating the key steps involved in Hirshfeld surface analysis,
from single crystal growth to the final visualization and quantification of intermolecular contacts.

Experimental Protocol: Single-Crystal X-ray Diffraction

o Crystal Growth: High-quality single crystals of the dicarboxamide compounds are grown
using suitable techniques such as slow evaporation from a solvent (e.g., methanol) or
sublimation.[5]

o Data Collection: A selected single crystal is mounted on a diffractometer. X-ray diffraction
data is collected at a specific temperature (often 100 K or room temperature) using a
monochromatic X-ray source.

o Structure Solution and Refinement: The collected diffraction data is used to solve and refine
the crystal structure, resulting in a Crystallographic Information File (CIF). This file contains
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the precise atomic coordinates of the molecule in the crystal lattice.

Computational Protocol: Hirshfeld Surface Analysis with
CrystalExplorer

The CIF file serves as the input for the computational analysis, which is typically performed
using software like CrystalExplorer.[4][6]

» Hirshfeld Surface Calculation: The software calculates the Hirshfeld surface for a molecule
within the crystal structure.[3] This surface is defined as the region in space where the
contribution of the molecule's electron density to the total crystal electron density is greater
than or equal to the contribution from all other molecules.[2]

e d_norm Mapping: The property d_norm is mapped onto the Hirshfeld surface. d_norm is a
normalized contact distance that combines the distances from a point on the surface to the
nearest nucleus inside (d_i) and outside (d_e) the surface. Red spots on the d_norm surface
indicate close contacts (shorter than van der Waals radii), white regions represent contacts
around the van der Waals separation, and blue regions indicate longer contacts.[7]

o 2D Fingerprint Plots: These plots are a two-dimensional representation of all the
intermolecular contacts on the Hirshfeld surface, plotting d_e versus d_i.[6] They provide a
summary of the nature and frequency of different types of contacts. Specific spikes and
patterns in the fingerprint plot are characteristic of particular interactions, such as hydrogen
bonds.[1]

o Quantitative Analysis: The 2D fingerprint plots can be decomposed to show the percentage
contribution of different atom:--atom contacts to the total Hirshfeld surface area.[5] This
provides a quantitative measure of the importance of various intermolecular interactions in
the crystal packing.

Comparison with Alternative Methods

While Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular
contacts, other computational methods can provide complementary information, particularly
regarding the energetic aspects of these interactions.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.mdpi.com/2073-4352/14/9/811
https://journals.iucr.org/j/issues/2021/03/00/oc5008/oc5008.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6399703/
https://cdifx.univ-rennes1.fr/RECIPROCS/Oleron2018/pdf/oleron2018_giorgi_vanderlee.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8983989/
https://journals.iucr.org/j/issues/2021/03/00/oc5008/oc5008.pdf
https://www.scirp.org/journal/paperinformation?paperid=125641
https://www.researchgate.net/journal/Crystals-2073-4352/publication/384140928_Single-Crystal_Structure_Analysis_of_Dicarboxamides_Impact_of_Heteroatoms_on_Hydrogen_Bonding_of_Carboxamide_Groups/links/6803817dded43315572b4627/Single-Crystal-Structure-Analysis-of-Dicarboxamides-Impact-of-Heteroatoms-on-Hydrogen-Bonding-of-Carboxamide-Groups.pdf?origin=scientificContributions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Method

Description

Information Provided

Hirshfeld Surface Analysis

Partitions crystal space based
on molecular electron density
to visualize and quantify

intermolecular contacts.[1][2]

Provides a visual
representation of
intermolecular contacts, their
relative closeness (d_norm),
and a quantitative breakdown
of the percentage contribution
of different atom-pair contacts

to the molecular surface.[5][6]

Interaction Energy

Calculations (CrystalExplorer)

Computes pairwise interaction
energies between a central
molecule and its neighbors
using quantum mechanical
calculations (e.g., B3LYP/6-
31G(d,p)).[8]

Quantifies the strength of
individual intermolecular
interactions (e.g., hydrogen
bonds, -1t stacking) in kd/mol.
These energies can be
decomposed into electrostatic,
polarization, dispersion, and

repulsion components.[8]

Quantum Theory of Atoms in
Molecules (QTAIM)

Analyzes the topology of the
electron density to identify and
characterize chemical bonds
and intermolecular interactions
based on the presence of bond

critical points.[9][10]

Provides a rigorous quantum
mechanical description of
interactions, allowing for the
characterization of their nature
(e.g., covalent, ionic, hydrogen
bond) and an estimation of
their strength based on the
properties at the bond critical

point.

Non-Covalent Interaction (NCI)
Plot

A visualization method that
reveals non-covalent
interactions in real space
based on the electron density
and its derivatives.[3][11]

Generates 3D isosurfaces that
highlight regions of attractive
(e.g., hydrogen bonding, van
der Waals) and repulsive
interactions, color-coded by

their strength.

PIXEL Method

A semi-classical method for
calculating intermolecular

interaction energies by

Offers a computationally less
expensive way to estimate

lattice and interaction energies
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partitioning the energy into compared to full quantum
coulombic, polarization, mechanical calculations,
dispersion, and repulsion providing insights into the

components based on electron  contributions of different
densities of isolated energy components to crystal
molecules.[9][10] stability.

Table 2. Comparison of Hirshfeld surface analysis with other methods for studying
intermolecular interactions in crystals.

Conclusion

Hirshfeld surface analysis provides an unparalleled visual and quantitative framework for
understanding the complex network of intermolecular contacts in dicarboxamide crystals. By
integrating experimental X-ray diffraction data with sophisticated computational tools,
researchers can gain deep insights into the factors governing crystal packing. While alternative
methods such as interaction energy calculations and QTAIM offer complementary energetic
perspectives, the intuitive and comprehensive nature of Hirshfeld surface analysis makes it an
indispensable tool in the fields of crystal engineering, materials science, and drug
development. The ability to dissect and quantify the contributions of various non-covalent
interactions is crucial for the rational design of crystalline materials with desired
physicochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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